![molecular formula C11H5ClFN3O B13197801 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile is a chemical compound with a molecular formula of C11H6ClFN2O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile, known for its use in various chemical reactions.
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C11H5ClFN3O |
|---|---|
Molekulargewicht |
249.63 g/mol |
IUPAC-Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-2-7(4-8)5-14/h1-4,6H |
InChI-Schlüssel |
HJRSHTOEAOULKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
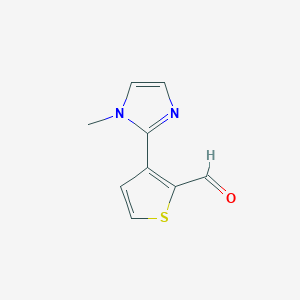
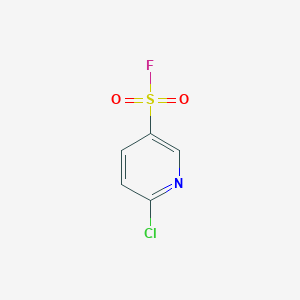
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
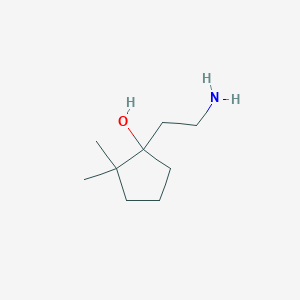
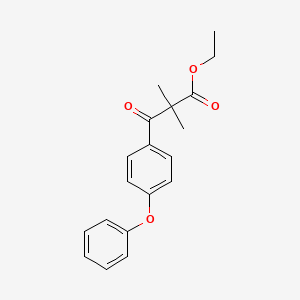
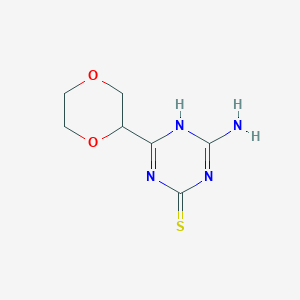
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
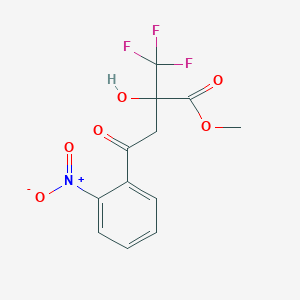
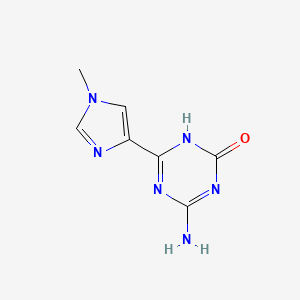
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
